1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea
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Description
1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea, also known as OTU, is a chemical compound that has recently gained attention in scientific research. This compound has shown promising results in various biological and biochemical experiments, making it a potential candidate for further investigation.
Scientific Research Applications
Synthesis and Structure
Synthesis of Urea Derivatives : Ureas and their derivatives, including compounds similar to 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)urea, have been synthesized through various chemical reactions. These compounds are structurally characterized using techniques such as NMR, IR, and X-ray crystallography. They are explored for their potential in creating novel molecules with unique properties (Bigi, Maggi, & Sartori, 2000).
Biological Activities
Antimicrobial and Antifungal Properties : Some urea derivatives demonstrate promising antimicrobial and antifungal activities. These activities are attributed to the structural features of the compounds, including the presence of the trifluoromethyl group and the urea moiety. The specific activities depend on the substituents and the molecular structure, suggesting a potential for developing new antimicrobial agents (Haranath et al., 2004).
Fungicidal Activity : Certain synthesized compounds, including those related to this compound, exhibit good fungicidal activity against agricultural pests like Rhizoctonia solani and Botrytis cinerea. This highlights the potential application of such compounds in agriculture to control fungal diseases (Li-Qiao Shi, 2011).
Material Science and Catalysis
Nanocatalysis : Research into the catalytic applications of urea derivatives has led to the development of novel catalytic systems. For example, certain urea-based compounds have been used as catalysts in the synthesis of complex organic molecules, demonstrating the versatility and utility of urea derivatives in facilitating chemical transformations under mild and environmentally friendly conditions (S. J. Saghanezhad, Nazari, & Davod, 2016).
properties
IUPAC Name |
1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)10-1-3-11(4-2-10)20-15(22)21-12-5-6-13-14(9-12)24-8-7-23-13/h1-4,12-14H,5-9H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDOFIWRASDOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)NC3=CC=C(C=C3)C(F)(F)F)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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